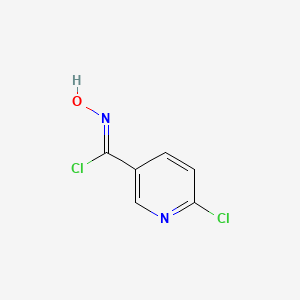![molecular formula C13H20N2O2Si B1398857 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 CAS No. 879132-48-6](/img/structure/B1398857.png)
1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮
描述
The compound “1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one” is a complex organic molecule that contains a pyrrolo[2,3-b]pyridin-2(3H)-one core structure. This core is substituted at the 1-position with a (2-(Trimethylsilyl)ethoxy)methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[2,3-b]pyridin-2(3H)-one core suggests that the compound may have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The trimethylsilyl group, for example, is often used in organic synthesis due to its ability to protect reactive sites during a reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学研究应用
化学变异性和性质
研究突出了类似于 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮的化合物的显着的化学变异性和性质。此类化合物,包括吡啶和苯并咪唑衍生物,以其多样的化学性质而闻名,并已得到广泛的研究。这些化合物由于其复杂的结构和质子化/去质子化形式的范围,在化学的各个分支中至关重要。它们的光谱性质、结构、磁性以及生物和电化学活性是重要的研究领域。这篇综述强调了在该领域进一步探索的潜力,表明可能还有许多尚未发现的性质和应用 (Boča, Jameson, & Linert, 2011)。
激酶抑制剂
吡唑并[3,4-b]吡啶支架,其结构类似于 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮,已证明作为激酶抑制剂设计中的基序具有多功能性。该支架通过多种结合模式与激酶相互作用的能力使其成为来自各个组织的众多专利中的重复结构。它通常与激酶的铰链区结合,但也可以形成其他关键相互作用。该支架与吡咯并[2,3-b]吡啶和吲唑的结构相似性使其能够实现多种激酶结合模式,因此成为激酶抑制剂开发中经常遇到的结构。这突出了类似于 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮的化合物在治疗应用和药物设计中的潜力 (Wenglowsky, 2013)。
医药和制药工业中的杂化催化剂
吡喃嘧啶核心,与 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 的结构密切相关,是医药和制药工业中的重要前体。该化合物及其异构体由于其生物利用度而具有广泛的合成应用。这些化合物的合成途径涉及多样化的杂化催化剂,包括有机催化剂、金属催化剂和绿色溶剂。这项广泛的研究强调了这些化合物的重要性以及杂化催化剂在为制药行业开发先导分子的潜力 (Parmar, Vala, & Patel, 2023)。
吡咯烷在药物发现中的应用
具有吡咯烷环的化合物,其与 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 具有结构相似性,广泛用于药物化学中治疗各种人类疾病。吡咯烷环的 sp3 杂化和非平面性为探索药效团空间和增加三维覆盖范围提供了独特的优势。这篇综述讨论了具有目标选择性的生物活性分子,其特征是具有吡咯烷环,强调了此类结构在药物发现中的重要性以及类似于 1-((2-(三甲基甲硅烷基)乙氧基)甲基)-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 的化合物在这个领域的潜力 (Li Petri 等人,2021 年)。
安全和危害
未来方向
属性
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2Si/c1-18(2,3)8-7-17-10-15-12(16)9-11-5-4-6-14-13(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIGHDOSSXBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726649 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | |
CAS RN |
879132-48-6 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
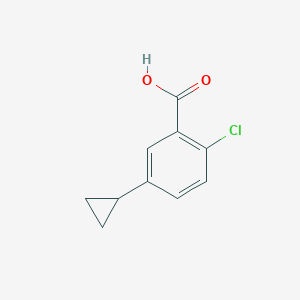
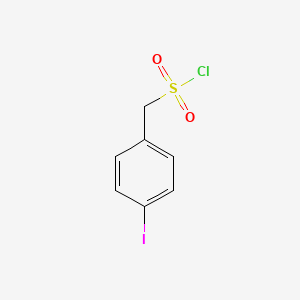
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarbonitrile](/img/structure/B1398783.png)
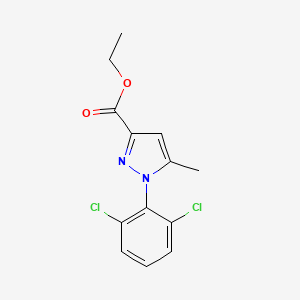
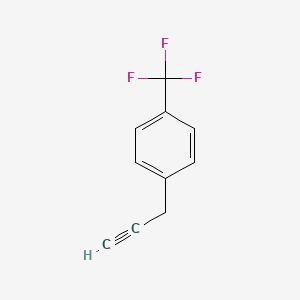
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
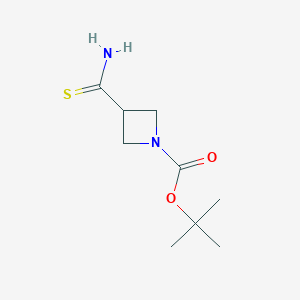
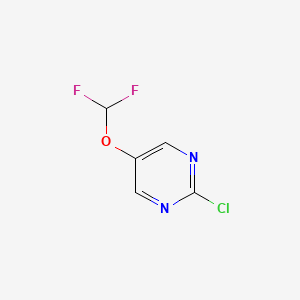
![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
